In-Depth Technical Guide: 3-(Bromomethyl)nonane (CAS: 25234-28-0)
In-Depth Technical Guide: 3-(Bromomethyl)nonane (CAS: 25234-28-0)
Disclaimer: Publicly available scientific literature and technical data for 3-(Bromomethyl)nonane are limited. This guide provides a comprehensive overview based on the general principles of organic chemistry and data available for analogous alkyl bromides. The experimental protocols and analytical data presented are representative examples and may require optimization for this specific compound.
Core Compound Information
3-(Bromomethyl)nonane is a branched alkyl bromide. Alkyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of alkyl groups through nucleophilic substitution and organometallic reactions. The bromine atom serves as an effective leaving group, facilitating a wide range of chemical transformations.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-(Bromomethyl)nonane is presented in Table 1.
| Property | Value | Source |
| CAS Number | 25234-28-0 | Commercial Suppliers |
| Molecular Formula | C₁₀H₂₁Br | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Predicted Boiling Point | Data not available | - |
| Predicted Density | Data not available | - |
| Predicted Refractive Index | Data not available | - |
Synthesis and Purification
Hypothetical Synthesis from 3-Nonylmethanol
A common method for converting a primary alcohol to an alkyl bromide is through the use of phosphorus tribromide (PBr₃). This reaction generally proceeds with high yield and minimal rearrangement.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 3-nonylmethanol and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: The flask is cooled in an ice bath, and phosphorus tribromide (1.1 equivalents) is added dropwise via the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure complete conversion.
-
Workup: The reaction mixture is cooled and then slowly poured over crushed ice to quench the excess PBr₃. The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-(Bromomethyl)nonane can be further purified by vacuum distillation.
Synthesis Workflow: Alcohol to Alkyl Bromide
Caption: General workflow for the synthesis of an alkyl bromide from a primary alcohol.
Chemical Reactivity and Applications in Synthesis
As a primary alkyl bromide, 3-(Bromomethyl)nonane is expected to be a versatile substrate for a variety of nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution (Sₙ2) Reactions
3-(Bromomethyl)nonane is an excellent candidate for Sₙ2 reactions, where a nucleophile displaces the bromide ion. This allows for the formation of a wide range of functional groups.
General Experimental Protocol (Example: Ether Synthesis):
-
Alkoxide Formation: A solution of an alcohol (e.g., ethanol) in an anhydrous polar aprotic solvent (e.g., THF or DMF) is treated with a strong base (e.g., sodium hydride) at 0 °C to form the corresponding sodium alkoxide.
-
Nucleophilic Attack: 3-(Bromomethyl)nonane (1.0 equivalent) is added to the alkoxide solution.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting ether can be purified by column chromatography or distillation.
Grignard Reagent Formation and Subsequent Reactions
Alkyl bromides readily react with magnesium metal in an anhydrous ether solvent to form Grignard reagents. These are potent nucleophiles and strong bases, widely used for carbon-carbon bond formation.
Experimental Protocol (Grignard Reagent Formation):
-
Apparatus Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried.
-
Initiation: Magnesium turnings are placed in the flask and gently heated under a stream of nitrogen to activate the surface. A small crystal of iodine can be added to aid initiation.
-
Reagent Addition: A solution of 3-(Bromomethyl)nonane in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Completion: Once the addition is complete, the mixture is typically stirred at room temperature or gently refluxed until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which can be used directly in subsequent reactions.
Logical Relationship: Grignard Reagent Utilization
Caption: Formation of a Grignard reagent and its subsequent reaction with various electrophiles.
Analytical Characterization
A combination of spectroscopic methods would be used to confirm the identity and purity of 3-(Bromomethyl)nonane. While specific spectra for this compound are not available in public databases, the expected spectral characteristics can be predicted.
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Complex multiplets for the aliphatic chain protons (approx. 0.8-1.6 ppm).- A doublet for the bromomethyl protons (-CH₂Br) shifted downfield (approx. 3.3-3.6 ppm) due to the electron-withdrawing effect of bromine. |
| ¹³C NMR | - Multiple signals in the aliphatic region (approx. 14-40 ppm).- A signal for the carbon bearing the bromine atom (-CH₂Br) shifted downfield (approx. 30-40 ppm). |
| IR Spectroscopy | - C-H stretching vibrations for the alkyl groups (approx. 2850-2960 cm⁻¹).- C-H bending vibrations (approx. 1465 cm⁻¹ and 1375 cm⁻¹).- A C-Br stretching vibration in the fingerprint region (approx. 515-690 cm⁻¹).[2] |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]- Fragmentation patterns corresponding to the loss of a bromine radical and cleavage of the alkyl chain. |
Applications in Drug Development
Alkyl halides like 3-(Bromomethyl)nonane serve as fundamental building blocks in medicinal chemistry. They are typically used to introduce lipophilic alkyl chains into a drug candidate. This can modulate the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The nonyl group, being a moderately long alkyl chain, would significantly increase the lipophilicity of a molecule, which could enhance its ability to cross cell membranes or interact with hydrophobic binding pockets in target proteins.
Safety and Handling
Disclaimer: This information is based on general knowledge of alkyl bromides and may not be exhaustive for 3-(Bromomethyl)nonane. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
-
Hazards: Alkyl bromides are generally considered to be irritants to the skin, eyes, and respiratory tract. They may be harmful if swallowed or inhaled.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.


